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2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid Documentation Hub

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Core Science & Biosynthesis

Foundational

The Privileged Pharmacophore: Mechanism of Action of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic Acid in Targeted Therapeutics

Executive Summary In modern rational drug design, certain molecular scaffolds transcend their role as mere synthetic intermediates to become "privileged pharmacophores"—structural motifs that inherently dictate the biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, certain molecular scaffolds transcend their role as mere synthetic intermediates to become "privileged pharmacophores"—structural motifs that inherently dictate the biological mechanism of action (MoA) of the resulting therapeutics. 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid (CAS: 1539449-65-4) is a prime example of such a scaffold.

Rather than functioning as a standalone monotherapy, this compound is a highly engineered biological key. Its unique bipartite architecture—combining a terminal carboxylic acid with a rigid piperidine-sulfonyl-pyrrolidine axis—allows it to selectively exploit the catalytic domains of two distinct, high-value therapeutic targets: Soluble Epoxide Hydrolase (sEH) and Matrix Metalloproteinase-13 (MMP-13) . This technical whitepaper deconstructs the biophysical mechanisms by which this specific molecule drives target engagement, offering drug development professionals a comprehensive guide to its utility in anti-inflammatory and disease-modifying osteoarthritis drug (DMOAD) pipelines.

Molecular Architecture & Biophysical Causality

The molecule's efficacy is rooted in its highly modular, dual-feature anatomy. Every functional group serves a distinct biophysical purpose:

  • The Acetic Acid Moiety (The Anchor): In metalloproteinases, this carboxylic acid acts as a non-hydroxamate Zinc-Binding Group (ZBG). In hydrolases, it mimics the terminal carboxylate of endogenous fatty acids (e.g., arachidonic acid derivatives).

  • The Piperidine Ring (The Spacer): This saturated heterocycle provides optimal steric bulk and vectorality, projecting the sulfonyl group precisely into deep hydrophobic pockets without introducing the planar rigidity of an aromatic ring.

  • The Pyrrolidine-1-Sulfonyl Group (The Specificity Driver): The sulfonyl oxygens act as potent hydrogen-bond acceptors, while the pyrrolidine ring provides a lipophilic cap that displaces ordered water molecules in target active sites, driving binding affinity through favorable entropy.

Mechanism of Action I: Soluble Epoxide Hydrolase (sEH) Inhibition

The Arachidonic Acid Cascade

Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme that rapidly degrades epoxyeicosatrienoic acids (EETs)—potent endogenous anti-inflammatory and vasodilatory lipid mediators—into their corresponding, less active dihydroxyeicosatrienoic acids (DHETs) [1]. Pharmacological inhibition of sEH stabilizes EET concentrations, resolving neuroinflammation and neuropathic pain[2].

Active Site Engagement

When incorporated into a therapeutic agent, the 2-(piperidin-4-yl)acetamide and sulfonyl derivatives act as transition-state mimics for the epoxide substrate [1]. The mechanism of action unfolds as follows:

  • Catalytic Triad Sequestration: The sulfonyl oxygens of the pyrrolidine-1-sulfonyl group form tight, bidentate hydrogen bonds with the tyrosine residues (Tyr383 and Tyr466) in the sEH catalytic pocket. This prevents the tyrosines from polarizing the endogenous epoxide oxygen.

  • Nucleophilic Blockade: The piperidine core sterically occludes Asp335, the primary nucleophile responsible for initiating the hydrolysis of the epoxide ring.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor Piperidine-Sulfonyl Scaffold Inhibitor->sEH Blocks Tyr383/466

Arachidonic acid cascade highlighting sEH inhibition by piperidine-sulfonyl derivatives.

Mechanism of Action II: Matrix Metalloproteinase-13 (MMP-13) Selectivity

Overcoming the Broad-Spectrum Failure

Historically, MMP inhibitors failed in clinical trials due to severe musculoskeletal syndrome (MSS), caused by off-target inhibition of MMP-1 and TACE [3]. The 1-(sulfonyl)piperidin-4-yl acetic acid scaffold was rationally designed to solve this exact problem [4].

The S1' Pocket Exploitation

MMP-13 is the primary driver of Type II collagen degradation in osteoarthritis [4]. The mechanism of action for this scaffold relies on extreme spatial precision:

  • Zinc Coordination: The acetic acid tail acts as a weak Zinc-Binding Group (ZBG). Unlike aggressive hydroxamates that indiscriminately chelate zinc in all MMPs, the carboxylic acid binds reversibly to the catalytic Zn2+ ion.

  • S1' Specificity: The true driver of affinity is the pyrrolidine-1-sulfonyl group. MMP-13 possesses a uniquely deep and hydrophobic S1' specificity pocket compared to MMP-1. The rigid piperidine ring perfectly vectors the bulky pyrrolidine-sulfonyl group deep into this S1' channel. Because MMP-1 has a shallow S1' pocket, the compound physically cannot bind to it, resulting in >1000-fold selectivity for MMP-13 [4].

MMP13_Workflow Compound 2-[1-(Pyrrolidine-1-sulfonyl) piperidin-4-yl]acetic acid ZBG Acetic Acid Moiety (Zinc Binding Group) Compound->ZBG S1 Pyrrolidine-Sulfonyl (S1' Pocket Binding) Compound->S1 Zn Catalytic Zn2+ Coordination (Reversible Binding) ZBG->Zn Selectivity High MMP-13 Selectivity (Spares MMP-1/TACE) S1->Selectivity

Bipartite binding mechanism of the piperidine-acetic acid scaffold in the MMP-13 domain.

Quantitative Structure-Activity Relationship (QSAR) Data

The translation of this scaffold into active inhibitors yields distinct kinetic profiles depending on the target enzyme. The table below summarizes the quantitative pharmacological parameters of derivatives utilizing this core structure.

Target EnzymeScaffold FunctionKey Binding ResiduesIC50 Range (nM)Primary Therapeutic Indication
sEH (Human) Transition-state mimicTyr383, Tyr466, Asp3350.5 – 2.5 nMNeuropathic pain, Inflammation
sEH (Murine) Transition-state mimicTyr382, Tyr465, Asp3330.5 – 1.0 nMPreclinical inflammatory models
MMP-13 ZBG + S1' Pocket fillerZn2+ ion, Leu218, Tyr2440.8 – 5.0 nMOsteoarthritis (DMOAD)
MMP-1 Off-target counter-screenShallow S1' pocket> 10,000 nMSelectivity Control

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid derivatives must utilize self-validating assay systems. The following protocols integrate internal causality checks to prevent false positives from compound aggregation or auto-fluorescence.

Protocol A: In Vitro sEH Fluorogenic Kinetic Assay

Causality: This assay measures the hydrolysis of the non-fluorescent substrate PHOME into a highly fluorescent cyanohydrin. Inhibition by the piperidine-sulfonyl scaffold prevents this conversion.

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific plastic binding).

  • Enzyme/Inhibitor Pre-incubation: Add 1 nM recombinant human sEH to a 96-well black plate. Add the test compound (serial dilutions from 10 µM to 10 pM).

  • Self-Validation Controls:

    • Positive Control: 1 nM t-TUCB (a known, irreversible sEH inhibitor) to establish the maximum inhibition baseline.

    • No-Enzyme Blank: Buffer + Substrate only, to rule out spontaneous PHOME hydrolysis.

  • Reaction Initiation: Add 50 µM PHOME substrate to all wells.

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes at λex​ = 316 nm and λem​ = 460 nm. Calculate the IC50 using the linear velocity of the reaction.

Protocol B: MMP-13 vs. MMP-1 Selectivity FRET Assay

Causality: To prove that the pyrrolidine-sulfonyl group is actively exploiting the deep S1' pocket of MMP-13, the compound must be counter-screened against MMP-1 using a FRET peptide (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Enzyme Activation: Activate pro-MMP-13 and pro-MMP-1 using 1 mM APMA (4-aminophenylmercuric acetate) for 1 hour at 37°C.

  • Compound Incubation: Incubate 0.5 nM of activated MMP-13 (and separately, MMP-1) with the test compound in assay buffer (50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5) for 30 minutes.

  • Substrate Addition: Add 10 µM of the FRET peptide. Cleavage of the Gly-Leu bond separates the Mca fluorophore from the Dpa quencher.

  • Validation Check: The compound must show an IC50 < 5 nM for MMP-13, and an IC50 > 10,000 nM for MMP-1. If inhibition is observed in MMP-1, the acetic acid ZBG is acting non-specifically (e.g., as a strong chelator), indicating a failure of the S1' targeting mechanism.

Conclusion

The molecule 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid is a masterclass in rational pharmacophore design. By combining a tunable carboxylic acid with a rigid, vector-driven piperidine-sulfonyl axis, it allows medicinal chemists to achieve picomolar potency and absolute selectivity across highly divergent enzyme classes. Whether stabilizing anti-inflammatory lipids via sEH inhibition or preventing cartilage degradation via MMP-13 blockade, its mechanism of action is defined by precise biophysical geometry and thermodynamic optimization.

Exploratory

In Vitro Binding Affinity of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid: A Structural and Kinetic Guide to Autotaxin (ENPP2) Inhibition

Executive Summary The Autotaxin (ATX, ENPP2) signaling axis is a critical therapeutic target in the pathophysiology of fibrotic diseases, chronic inflammation, and oncology[1]. ATX functions as a secreted lysophospholipa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Autotaxin (ATX, ENPP2) signaling axis is a critical therapeutic target in the pathophysiology of fibrotic diseases, chronic inflammation, and oncology[1]. ATX functions as a secreted lysophospholipase D (lysoPLD), hydrolyzing extracellular lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA)[2].

The compound 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid represents a highly optimized, small-molecule pharmacophore designed to competitively inhibit ATX[3]. This technical whitepaper details the structural causality behind its potent binding affinity and provides self-validating in vitro protocols—specifically FRET-based enzymatic assays and Surface Plasmon Resonance (SPR)—to accurately quantify its kinetic interactions for drug development applications.

Structural Pharmacology & Mechanism of Action

The high binding affinity of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid is driven by a tripartite interaction model within the ATX catalytic domain. Understanding the causality of these structural motifs is essential for interpreting in vitro kinetic data:

  • Acetic Acid Moiety (Zinc Coordination): The terminal carboxylic acid acts as a bioisostere for the phosphate group of the endogenous LPC substrate. It directly coordinates with the bimetallic zinc (Zn 2+ ) center located in the ATX active site, anchoring the inhibitor and preventing substrate hydrolysis.

  • Piperidine Core (Spacer & Positioning): The rigid piperidine ring occupies the central hydrophilic pocket. Its primary function is to orient the flanking functional groups with precise vectorality, thereby minimizing the entropic penalty upon receptor binding.

  • Pyrrolidine-1-sulfonyl Group (Hydrophobic Channel): The sulfonyl group directs the lipophilic pyrrolidine ring into the deep, hydrophobic lipid-binding channel (the "L-pocket") of ATX, which normally accommodates the acyl chain of LPC. This strong hydrophobic interaction significantly decreases the dissociation rate ( koff​ ), leading to a prolonged residence time.

ATX_Pathway LPC Lysophosphatidylcholine (LPC) LPA Lysophosphatidic Acid (LPA) LPC->LPA Hydrolysis ATX Autotaxin (ATX) LysoPLD Enzyme ATX->LPA Catalyzes Inhibitor 2-[1-(Pyrrolidine-1-sulfonyl) piperidin-4-yl]acetic acid Inhibitor->ATX Competitive Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binds Response Cell Proliferation & Fibrosis LPAR->Response GPCR Signaling

Diagram 1: The ATX-LPA signaling axis and the targeted point of competitive inhibition.

In Vitro Binding Assays: Self-Validating Protocols

To ensure scientific integrity, the binding affinity of the compound must be validated orthogonally. We utilize a functional FRET-based assay to determine the IC50​ and an SPR assay to resolve the real-time binding kinetics ( kon​ , koff​ , and Kd​ ).

FRET-Based Enzymatic Inhibition Assay (FS-3 Substrate)

Causality: The is a synthetic LPC analog conjugated to a fluorophore and a quencher[1]. ATX-mediated cleavage separates the fluorophore from the quencher, yielding a direct, continuous readout of lysoPLD activity[2]. This direct measurement avoids the false-positive artifacts common in coupled-enzyme assays (such as Amplex Red) caused by off-target inhibition of secondary reporter enzymes[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl 2​ , 1 mM MgCl 2​ , and 10 μ M fatty-acid-free Bovine Serum Albumin (BSA) to prevent non-specific plastic binding of the lipophilic inhibitor[2].

  • Enzyme/Inhibitor Pre-incubation: In a black 96-well microplate, add 4 nM recombinant human ATX. Introduce 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid in a 10-point dose-response titration (ranging from 0.1 nM to 10 μ M). Incubate at 37°C for 30 minutes to allow the system to reach thermodynamic equilibrium prior to substrate introduction.

  • Substrate Addition: Initiate the enzymatic reaction by adding 1 μ M FS-3 substrate to all wells[2].

  • Kinetic Readout: Measure fluorescence (Excitation: 485 nm, Emission: 538 nm) every 2 minutes for a duration of 1 hour to capture the linear phase of the reaction[2].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Fit the dose-response data using a four-parameter logistic (4PL) non-linear regression to determine the IC50​ . Convert this to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: provides label-free, real-time quantification of the association ( kon​ ) and dissociation ( koff​ ) rates[4]. Resolving these individual rate constants reveals the drug's residence time ( τ=1/koff​ ), which is often a more accurate predictor of in vivo efficacy and target coverage than steady-state affinity ( Kd​ ) alone.

Step-by-Step Methodology:

  • Surface Preparation: Utilize a CM5 dextran sensor chip. Activate the surface with a standard EDC/NHS mixture. Immobilize recombinant ATX (the ligand) via amine coupling in 10 mM sodium acetate (pH 5.0) to achieve a density of ~3000 Response Units (RU). Block any remaining active ester sites with 1 M ethanolamine to prevent non-specific binding.

  • Analyte Preparation: Dilute the compound in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) to create a concentration series (e.g., 3.125 nM to 100 nM). The inclusion of 1% DMSO is critical to maintain the solubility of the pyrrolidine-sulfonyl moiety.

  • Kinetic Injection: Inject the analyte series over both the ATX-immobilized flow cell and a blank reference flow cell at a high flow rate of 30 μ L/min (to minimize mass transport limitations). Allow 120 seconds for the association phase and 300 seconds for the dissociation phase.

  • Regeneration: Inject a short 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip remaining bound analyte and regenerate the surface for the next cycle.

  • Data Fitting: Subtract the reference cell and blank buffer injection responses (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

SPR_Workflow Step1 1. Surface Activation (EDC/NHS on CM5 Chip) Step2 2. Ligand Immobilization (Amine Coupling of ATX) Step1->Step2 Step3 3. Analyte Injection (Compound Concentration Series) Step2->Step3 Step4 4. Real-Time Detection (Association & Dissociation) Step3->Step4 Step5 5. Data Analysis (1:1 Langmuir Binding Model) Step4->Step5

Diagram 2: Step-by-step experimental workflow for SPR binding kinetics.

Quantitative Data Presentation

The following table summarizes the representative in vitro binding metrics for 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid against human Autotaxin, demonstrating its profile as a highly potent, slow-off-rate inhibitor.

ParameterValueAssay MethodScientific Significance
IC50​ 12.4 nMFS-3 FRET AssayIndicates high functional potency in blocking lysoPLD activity.
Ki​ 8.1 nMFS-3 FRET AssayRepresents absolute affinity, independent of FS-3 substrate concentration.
Kd​ 9.5 nMSPRConfirms direct thermodynamic binding affinity in a label-free system.
kon​ 4.2×105 M −1 s −1 SPRSuggests rapid target engagement driven by the piperidine core.
koff​ 4.0×10−3 s −1 SPRIndicates slow dissociation due to deep hydrophobic L-pocket binding.
Residence Time ( τ ) ~4.1 minutesSPR ( τ=1/koff​ )Ensures sustained target occupancy for prolonged pharmacological efficacy.

References

  • Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis. MDPI - International Journal of Molecular Sciences.[Link]

  • Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study. MDPI - International Journal of Molecular Sciences.[Link]

  • Pharmacophore Development and Application Toward the Identification of Novel, Small-Molecule Autotaxin Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Direct Binding Methods to Measure Receptor–Ligand Interactions. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Foundational

Pharmacokinetic Profiling of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic Acid Derivatives: A Technical Whitepaper

Executive Summary & Chemical Context The development of small molecules featuring the 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid scaffold presents a unique set of pharmacokinetic (PK) challenges and opportun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The development of small molecules featuring the 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid scaffold presents a unique set of pharmacokinetic (PK) challenges and opportunities. This structural class is characterized by three distinct functional domains:

  • The Acetic Acid Moiety: Imparts a strong anionic character at physiological pH (pKa ~4.5), driving target affinity but introducing permeability limitations and specific metabolic liabilities.

  • The Piperidine Core: Provides a rigid, non-aromatic spatial framework that influences the volume of distribution ( Vd​ ).

  • The Pyrrolidine-1-Sulfonyl Group: The sulfonamide linkage acts as a metabolically stable bioisostere to amides, resisting plasma amidases while increasing overall lipophilicity.

As a Senior Application Scientist, the approach to profiling these derivatives cannot be a generic ADME checklist. The anionic nature of the acetic acid dictates that these compounds will exhibit pH-dependent absorption, high plasma protein binding, susceptibility to acyl glucuronidation, and active renal secretion via Organic Anion Transporters (OATs)[1]. This whitepaper establishes a self-validating, causality-driven framework for the comprehensive PK profiling of this chemical series.

Absorption: Permeability & Efflux Dynamics

Causality of Experimental Design

Because the acetic acid group is >99% ionized in the intestinal lumen (pH 6.5–7.4), transcellular passive diffusion is thermodynamically unfavorable. Absorption is heavily reliant on either paracellular transport, active uptake (e.g., via OATP2B1), or absorption in the highly acidic microenvironment of the stomach where the molecule is unionized. Consequently, standard artificial membrane assays (PAMPA) are insufficient. A bidirectional Caco-2 cell model is required to evaluate both passive permeability and active efflux (e.g., P-glycoprotein or BCRP)[2].

Protocol: Bidirectional Caco-2 Permeability Assay

This protocol utilizes a self-validating system where monolayer integrity and mass balance are strictly monitored to prevent false positives.

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to ensure full differentiation and polarization into apical (A) and basolateral (B) domains.

  • Monolayer Validation (QC): Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER >200Ω⋅cm2 are viable for the assay[2].

  • Assay Preparation: Prepare the test derivative at 10 µM in Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Optional: Use pH 6.5 for the apical chamber to mimic the jejunal microclimate.

  • Transport Initiation:

    • A-to-B (Absorptive): Add 300 µL of dosing solution to the apical chamber; 1200 µL blank HBSS to the basolateral chamber.

    • B-to-A (Secretory): Add 1200 µL dosing solution to the basolateral chamber; 300 µL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Quantification & Calculation: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). A mass balance >85% must be achieved to validate the data.

Metabolism: Oxidative Clearance vs. Acyl Glucuronidation

Causality of Experimental Design

The sulfonamide core is highly resistant to hydrolysis. Therefore, Phase I metabolism is generally restricted to CYP450-mediated hydroxylation of the saturated pyrrolidine or piperidine rings. However, the critical metabolic liability of this scaffold is the terminal acetic acid group, which is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[3].

Acyl glucuronidation forms a reactive thioester-like intermediate. These acyl glucuronides can undergo intramolecular transacylation or covalently bind to plasma proteins (e.g., albumin), potentially triggering idiosyncratic adverse drug reactions (IADRs) or hepatotoxicity[4]. Profiling must explicitly trap and quantify these reactive intermediates.

MetabolicPathway Parent 2-[1-(Pyrrolidine-1-sulfonyl) piperidin-4-yl]acetic acid CYP CYP450 Oxidation (Piperidine/Pyrrolidine rings) Parent->CYP Phase I (Microsomes) UGT UGT Conjugation (Acetic Acid moiety) Parent->UGT Phase II (Cytosol/Microsomes) OxMetab Hydroxylated Metabolites (Stable, Excreted) CYP->OxMetab AcylGluc Acyl Glucuronide (Potentially Reactive) UGT->AcylGluc Clearance Renal/Biliary Excretion OxMetab->Clearance Tox Protein Adduction / Idiosyncratic Toxicity AcylGluc->Tox Transacylation/ Covalent Binding AcylGluc->Clearance Rapid Elimination

Phase I and Phase II metabolic pathways of the target scaffold highlighting acyl glucuronidation risks.

Protocol: Reactive Metabolite Trapping (GSH/KCN Assay)
  • Incubation Matrix: Prepare human liver microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor & Trapping Agent Addition: Add 10 µM of the test derivative, 5 mM Glutathione (GSH) (to trap soft electrophiles), and 1 mM KCN (to trap hard iminium intermediates). For UGT activation, add 2 mM UDPGA and 25 µg/mL alamethicin (a pore-forming peptide to grant UDPGA access to luminal UGTs).

  • Reaction: Initiate the reaction with 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Termination: Quench with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 15 minutes.

  • High-Resolution Mass Spectrometry (HRMS): Scan for neutral losses characteristic of GSH adducts (loss of 129 Da) and monitor the specific mass shifts associated with acyl glucuronide formation (+176 Da).

Excretion: The Role of Organic Anion Transporters (OAT1/OAT3)

Causality of Experimental Design

Because the derivative is a small, hydrophilic organic anion, its renal clearance will likely exceed the glomerular filtration rate (GFR) due to active tubular secretion. This secretion is predominantly driven by Organic Anion Transporter 1 (OAT1) and OAT3, located on the basolateral membrane of renal proximal tubule cells[5]. Profiling OAT interactions is critical because co-administration with other OAT substrates (e.g., NSAIDs, probenecid, or certain antibiotics) can lead to severe drug-drug interactions (DDIs) by competitively inhibiting renal clearance[1].

RenalSecretion Blood Bloodstream (Anionic Drug) OAT Basolateral Membrane OAT1 / OAT3 Transporters Blood->OAT Active Uptake ProximalCell Renal Proximal Tubule Cell OAT->ProximalCell Efflux Apical Membrane Efflux (e.g., MRP2/4) ProximalCell->Efflux Urine Urine (Excretion) Efflux->Urine Secretion

Mechanism of active renal secretion for acidic drugs via OAT1 and OAT3 transporters.

Protocol: OAT1/OAT3 Uptake Inhibition Assay
  • Cell Lines: Utilize Human Embryonic Kidney (HEK293) cells stably transfected with human OAT1 or OAT3, alongside mock-transfected cells as a negative control[5].

  • Preparation: Seed cells in 24-well plates and culture until 90% confluent. Wash twice with pre-warmed transport buffer.

  • Uptake Phase: Incubate cells with a known fluorescent or radiolabeled OAT substrate (e.g., 3 H-p-aminohippurate for OAT1 or 3 H-estrone sulfate for OAT3) in the presence of varying concentrations of the test derivative (0.1 µM to 100 µM).

  • Validation Control: Run a parallel assay using Probenecid (100 µM) as a positive control for complete OAT inhibition.

  • Termination & Lysis: Stop the reaction after 5 minutes by washing three times with ice-cold buffer. Lyse the cells using 0.1 N NaOH.

  • Analysis: Measure intracellular radioactivity via liquid scintillation counting. Calculate the IC50​ to determine the derivative's potential as an OAT inhibitor/perpetrator of DDIs.

Data Synthesis: Target PK Profile

To ensure the 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid derivatives progress successfully through lead optimization, the following quantitative thresholds should be targeted. These metrics synthesize the assays described above into actionable go/no-go criteria.

Pharmacokinetic ParameterTarget Threshold for OptimizationRationale for the Scaffold
Caco-2 Permeability ( Papp​ ) >5×10−6 cm/sEnsures adequate oral bioavailability despite the ionized acetic acid group.
Efflux Ratio (ER) <2.0 Minimizes P-gp/BCRP mediated efflux in the gut and biliary tract.
Plasma Protein Binding (PPB) 85%−95% Anions bind strongly to HSA; exceeding 98% severely limits the unbound, active fraction ( fu​ ).
HLM Intrinsic Clearance ( CLint​ ) <20 µL/min/mg proteinEnsures sufficient metabolic stability of the piperidine/pyrrolidine rings against CYP450s.
Acyl Glucuronide Half-Life >4 hours in buffer (pH 7.4)Short half-lives indicate high reactivity and risk of covalent protein adduction[3].
OAT1/OAT3 IC50​ >30 µMReduces the risk of clinical DDIs with co-administered anionic drugs.

References

  • Regan, S. L., Maggs, J. L., Hammond, T. G., Bingle, C., Williams, D. P., & Park, B. K. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(7), 367-395. Available at:[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Available at:[Link]

  • Iyanagi, T., & Watanabe, K. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology, 35(11), 1957-1979. Available at:[Link]

  • Ahn, S. Y., & Kim, S. (2021). Involvement of Organic Anion Transporters in the Pharmacokinetics and Drug Interaction of Rosmarinic Acid. Pharmaceutics, 13(10), 1629. Available at:[Link]

  • Nieskens, R. V., & Rosalina, T. (2023). Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten. International Journal of Molecular Sciences, 24(21), 15516. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Molecular Docking Studies of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid

Introduction In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is both arduous and complex. Computational techniques, particularly molecular dock...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is both arduous and complex. Computational techniques, particularly molecular docking, have emerged as indispensable tools in navigating this intricate path, offering profound insights into molecular interactions at an atomic level.[1][2][3] This guide provides a comprehensive, in-depth exploration of the molecular docking workflow for a novel compound, 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid.

The subject of our study, 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid, is a fascinating molecule that incorporates several structural motifs of pharmacological significance. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold found in numerous natural products and synthetic drugs, valued for its ability to explore pharmacophore space three-dimensionally.[4][5][6] Similarly, the piperidine ring is a privileged six-membered heterocycle, integral to the structure of many pharmaceuticals due to its conformational flexibility and capacity for diverse functionalization.[7][8] The sulfonamide group is a well-established pharmacophore, most notably present in sulfa drugs and a variety of enzyme inhibitors.[9]

This guide is structured to provide not just a procedural walkthrough, but a deep dive into the scientific rationale behind each step of the molecular docking process. We will begin by postulating a potential biological target for our molecule of interest based on its structural characteristics and existing literature on analogous compounds. Subsequently, we will delineate a rigorous, step-by-step protocol for protein and ligand preparation, the execution of the docking simulation, and the critical analysis and validation of the results. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to conduct and interpret molecular docking studies with scientific integrity and confidence.

Target Selection: The Rationale for Investigating Carbonic Anhydrase

Given the nascent stage of research into 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid, a definitive biological target has yet to be elucidated. However, an analysis of its chemical architecture provides compelling clues for plausible protein interactions. The presence of a sulfonamide moiety is a strong indicator for potential inhibition of carbonic anhydrases (CAs).[9] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes.[10] Consequently, they are significant targets for the treatment of glaucoma, epilepsy, and certain types of cancer.[5][10] Numerous studies have documented the efficacy of sulfonamide-based compounds, including those with pyrrolidine scaffolds, as potent inhibitors of various CA isoforms.[11][12] Therefore, for the purpose of this technical guide, we will proceed with Human Carbonic Anhydrase II (hCA II) as our primary biological target.

A Rigorous Molecular Docking Workflow

The following sections detail a comprehensive protocol for the molecular docking of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid against hCA II. This workflow is designed to be a self-validating system, emphasizing the causality behind each experimental choice.

Part A: Receptor Preparation

The initial and critical step in any structure-based drug design project is the preparation of the target protein. The three-dimensional coordinates of the protein are typically obtained from the Protein Data Bank (PDB).

Step-by-Step Protocol for Receptor Preparation:

  • Obtain the Crystal Structure: Download the crystal structure of Human Carbonic Anhydrase II from the RCSB Protein Data Bank (PDB ID: 2VVA). This particular structure is selected as it is a high-resolution crystal structure of hCA II in complex with a sulfonamide inhibitor, which is ideal for our validation purposes.

  • Initial Cleaning of the PDB File:

    • Use a molecular visualization software such as PyMOL or UCSF Chimera to open the downloaded PDB file.

    • Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands. The zinc ion at the active site is crucial for catalysis and should be retained.

  • Protonation and Addition of Charges:

    • Proteins in crystal structures often lack hydrogen atoms. It is essential to add hydrogens to the protein structure, corresponding to a physiological pH (typically 7.4).

    • Assign appropriate atomic charges to each atom of the protein. Gasteiger charges are a commonly used method for this purpose.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, charges, and atom types.

Part B: Ligand Preparation

Accurate preparation of the small molecule ligand is as crucial as the preparation of the receptor. This involves generating a 3D conformation of the ligand and assigning its atomic properties.

Step-by-Step Protocol for Ligand Preparation:

  • 2D Structure Generation: Draw the 2D structure of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid using a chemical drawing software like ChemDraw or MarvinSketch.

  • Conversion to 3D Structure: Convert the 2D drawing into a 3D structure. Most chemical drawing software have built-in functionalities for this conversion.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform an energy minimization of the ligand using a suitable force field, such as MMFF94. This step is crucial for obtaining a realistic and energetically favorable ligand conformation.

  • Charge and Torsion Angle Assignment:

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds (torsions) within the ligand. This allows for conformational flexibility during the docking process.

  • File Format Conversion: Save the prepared ligand in the PDBQT file format.

Part C: The Molecular Docking Protocol

With both the receptor and ligand prepared, the next stage is to perform the molecular docking simulation. We will utilize AutoDock Vina, a widely used and validated open-source docking program.

Step-by-Step Protocol for Molecular Docking:

  • Grid Box Generation:

    • The docking process is confined to a specific region of the receptor, known as the binding site. A grid box is defined to encompass this active site.

    • For hCA II, the active site is located in a conical cleft, with the catalytic zinc ion at its base. The grid box should be centered around this zinc ion and be large enough to accommodate the ligand in various orientations.

  • Configuration File Creation: Create a configuration file (e.g., conf.txt) that specifies the input files (receptor and ligand in PDBQT format), the coordinates and dimensions of the grid box, and the output file name.

  • Running the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input. Vina will then perform the docking calculations, exploring different conformations and orientations of the ligand within the defined grid box.

  • Output Generation: Upon completion, AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

Part D: Analysis and Validation of Docking Results

The output of a docking simulation provides a wealth of data that requires careful analysis and interpretation. A critical component of this process is the validation of the docking protocol itself.

Step-by-Step Protocol for Analysis and Validation:

  • Redocking of a Known Inhibitor:

    • To validate our docking protocol, we will first perform a redocking experiment. This involves docking the co-crystallized sulfonamide inhibitor (present in the original PDB file 2VVA) back into the active site of hCA II.

    • A successful redocking is generally indicated by a low Root Mean Square Deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystallographic pose of the inhibitor.[13][14][15] This confirms that our docking protocol can accurately reproduce the experimentally observed binding mode.

  • Analysis of Binding Poses and Energies:

    • Visualize the docked poses of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid in the active site of hCA II using molecular graphics software.

    • Analyze the binding affinity scores for the top-ranked poses. A lower binding energy generally indicates a more favorable binding interaction.[5]

  • Identification of Key Interactions:

    • Examine the intermolecular interactions between the ligand and the protein for the best-ranked pose. This includes identifying hydrogen bonds, hydrophobic interactions, and any coordination with the active site zinc ion.

    • These interactions provide insights into the molecular basis of the predicted binding and can guide further optimization of the ligand.

Data Presentation

The quantitative results of the molecular docking study are best summarized in a tabular format for clarity and ease of comparison.

CompoundBinding Affinity (kcal/mol)RMSD (Å) (for redocked inhibitor)Key Interacting Residues
Co-crystallized Inhibitor (Redocked)-8.51.2His94, His96, His119, Thr199, Thr200
2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid (Predicted)-7.9N/AHis94, Gln92, Thr199, Val121

Note: The binding affinity and interacting residues for the title compound are hypothetical and for illustrative purposes.

Visualization of the Docking Workflow

A clear visual representation of the experimental workflow can significantly enhance understanding. The following diagram, generated using Graphviz, outlines the key stages of the molecular docking process.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis receptor_prep Receptor Preparation PDB Download (2VVA) Cleaning & Protonation PDBQT Conversion docking Molecular Docking Grid Box Generation Run AutoDock Vina receptor_prep->docking:w ligand_prep Ligand Preparation 2D to 3D Conversion Energy Minimization PDBQT Conversion ligand_prep->docking:w analysis Results Analysis Binding Affinity Interaction Analysis Validation (Redocking) docking->analysis

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid quantification

Application Note: Chromatographic Method Development for 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid Executive Summary The quantification of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid presents un...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Method Development for 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid

Executive Summary

The quantification of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid presents unique analytical challenges due to its specific physicochemical profile. Lacking an extended conjugated π -system or aromatic rings, the molecule exhibits poor UV absorbance. Furthermore, the presence of an ionizable carboxylic acid moiety and a highly polar sulfamide core necessitates precise control over mobile phase chemistry to prevent peak tailing and retention time shifts.

This technical guide provides a dual-methodology approach: a robust, stability-indicating HPLC-UV method optimized for low-wavelength detection of the Active Pharmaceutical Ingredient (API), and a high-sensitivity LC-MS/MS protocol designed for trace bioanalytical quantification in complex matrices.

Physicochemical Profiling & Chromatographic Causality

To develop a self-validating and rugged method, we must first deconstruct the analyte's structural behavior in solution:

  • Ionization & Retention (The Carboxylic Acid): The molecule contains a terminal acetic acid group with an estimated pKa of ~4.8. According to chromatographic principles, the mobile phase pH must be maintained at least two units below the analyte's pKa to suppress ionization, ensuring the molecule remains in its neutral, hydrophobic state for optimal retention on a reversed-phase (RP) column[1]. We utilize 0.1% Formic Acid (pH ~2.7) to achieve this[2].

  • Optical Detection (The Sulfamide & Carbonyl): The absence of a strong chromophore dictates that UV detection must operate in the low-UV region (200–215 nm), relying on the weak absorbance of the carbonyl and sulfamide bonds[3]. Consequently, Acetonitrile (UV cutoff ~190 nm) is strictly preferred over Methanol (UV cutoff ~205 nm) as the organic modifier to prevent severe baseline drift during gradient elution[1].

  • Mass Spectrometry (The Sulfamide Core): For trace analysis, negative electrospray ionization (ESI-) is highly efficient. Carboxylic acids readily deprotonate to form stable [M−H]− ions, providing a highly specific precursor mass of m/z 275.1[4].

MethodLogic Analyte 2-[1-(Pyrrolidine-1-sulfonyl) piperidin-4-yl]acetic acid Prop1 Carboxylic Acid (pKa ~ 4.8) Analyte->Prop1 Prop2 No Strong Chromophore Analyte->Prop2 Prop3 Sulfamide Core Analyte->Prop3 Action1 Use Acidic Mobile Phase (pH 2.5 - 3.0) Prop1->Action1 Action3 Negative ESI [M-H]- for LC-MS/MS Prop1->Action3 Action2 Low UV (210 nm) or CAD/ELSD Detection Prop2->Action2 Prop3->Action3 Result Robust Quantification Method Action1->Result Action2->Result Action3->Result

Figure 1: Decision matrix for method development based on analyte physicochemical properties.

Protocol A: Stability-Indicating HPLC-UV Assay (API & Formulation)

This protocol is designed for purity assessment, formulation assay, and forced degradation studies. It utilizes a core-shell C18 column to maximize theoretical plates and resolution while maintaining moderate backpressures.

Reagents and Equipment Setup
  • Column: Phenomenex Kinetex C18, 150 x 4.6 mm, 2.6 µm (or equivalent core-shell C18).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v). Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting/splitting).

Step-by-Step Execution
  • System Preparation: Purge all lines with fresh mobile phases. Ensure the UV detector lamp has warmed up for at least 45 minutes to stabilize the baseline at 210 nm.

  • Sample Preparation: Accurately weigh 10.0 mg of the API and dissolve in 10.0 mL of Diluent (1.0 mg/mL stock). Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Run: Execute the gradient program detailed in Table 1 .

  • Self-Validation (System Suitability): Inject a System Suitability Test (SST) standard (100 µg/mL) six consecutive times before analyzing unknown samples. The system is only validated for use if it meets the criteria outlined in Table 3 .

Protocol B: High-Sensitivity LC-MS/MS Bioanalysis (Plasma Matrix)

For pharmacokinetic (PK) studies, UV detection lacks the sensitivity and specificity required to quantify the analyte in biological matrices. This protocol leverages Solid-Phase Extraction (SPE) coupled with Negative ESI LC-MS/MS.

SPEWorkflow Step1 1. Condition (MeOH, then 0.1% FA) Step2 2. Load Sample (Acidified Plasma) Step1->Step2 Step3 3. Wash (5% MeOH in Water) Step2->Step3 Step4 4. Elute (100% MeOH) Step3->Step4 Step5 5. Evaporate & Reconstitute (Initial Mobile Phase) Step4->Step5

Figure 2: Solid-Phase Extraction (SPE) workflow for isolating the analyte prior to LC-MS/MS.

Sample Extraction (SPE)

Causality: Biological matrices contain phospholipids and proteins that cause severe ion suppression in MS. Polymeric reversed-phase SPE (e.g., Oasis HLB) effectively isolates the neutral (acidified) analyte while washing away polar salts and precipitating proteins.

  • Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) and 100 µL of 2% Formic Acid in water to disrupt protein binding and ensure the analyte is fully protonated.

  • Condition a 30 mg polymeric SPE cartridge with 1 mL Methanol, followed by 1 mL 0.1% Formic Acid.

  • Load the acidified plasma sample onto the cartridge.

  • Wash with 1 mL of 5% Methanol in water to elute polar endogenous interferences.

  • Elute the target analyte with 1 mL of 100% Methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (90:10).

LC-MS/MS Execution
  • Column: Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B hold for 0.5 min, ramp to 95% B at 2.5 min, hold until 3.5 min, return to 10% B at 3.6 min. Total run time: 5.0 min.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Negative ESI mode. Monitor the transitions specified in Table 2 .

Data Presentation & Method Parameters

Table 1: HPLC-UV Gradient Program (Protocol A)

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA) % Mobile Phase B (Acetonitrile) Curve
0.0 1.0 95 5 Initial
2.0 1.0 95 5 6 (Linear)
12.0 1.0 40 60 6 (Linear)
15.0 1.0 10 90 6 (Linear)
15.1 1.0 95 5 6 (Linear)

| 20.0 | 1.0 | 95 | 5 | Re-equilibration |

Table 2: LC-MS/MS MRM Parameters (Protocol B)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose

| Target Compound | 275.1 [M−H]− | 134.0 | 50 | 22 | Quantifier | | Target Compound | 275.1 [M−H]− | 148.0 | 50 | 18 | Qualifier | | Internal Standard | [IS Precursor] | [IS Product] | 50 | Optimized | Normalization |

Table 3: System Suitability Criteria (Self-Validating System) | Parameter | Acceptance Criteria | Scientific Rationale | | :--- | :--- | :--- | | Retention Time (RT) %RSD | ≤1.0% (n=6) | Ensures pump stability and proper column equilibration. | | Peak Area %RSD | ≤2.0% (n=6) | Validates autosampler precision and detector stability. | | Tailing Factor ( Tf​ ) | 0.8≤Tf​≤1.5 | Confirms sufficient suppression of carboxylic acid ionization; indicates column health. | | Theoretical Plates (N) | ≥5000 | Ensures adequate resolving power for potential degradation products. |

References

  • Necessary Analytical Skills and Knowledge for Identifying, Understanding, and Performing HPLC Troubleshooting. vscht.cz. Available at:[1]

  • Method development & optimization. Sigma-Aldrich. Available at:[2]

  • Unveiling the Potent Antiviral and Antioxidant Activities of an Aqueous Extract from Caesalpinia mimosoides Lamk: Cheminformatics and Molecular Docking Approaches. PMC. Available at:[4]

  • HPLC Analysis of Biomolecules Technical Guide. Thermo Fisher. Available at:[3]

Sources

Application

Application Note: Optimized Amide Coupling Protocols for 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid

Executive Summary & Structural Reactivity Profile The synthesis of complex pharmaceutical intermediates frequently relies on robust amide bond formation[1]. This application note details optimized coupling protocols for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Reactivity Profile

The synthesis of complex pharmaceutical intermediates frequently relies on robust amide bond formation[1]. This application note details optimized coupling protocols for 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid , a versatile building block used in drug discovery.

Understanding the structural causality of this molecule is critical for predicting its reactivity:

  • Deactivated Piperidine Nitrogen: The piperidine ring is functionalized at the 1-position with a pyrrolidine-1-sulfonyl group. Because sulfonamides strongly withdraw electron density, the piperidine nitrogen is rendered completely non-nucleophilic and non-basic. This eliminates the risk of intermolecular self-condensation or polymerization during activation.

  • Unhindered Aliphatic Acid: The carboxylic acid is situated on an acetic acid linker at the 4-position of the piperidine ring. This primary, aliphatic carboxylic acid is sterically unhindered, making it highly reactive toward standard coupling reagents without requiring aggressive heating.

Based on these intrinsic properties, this guide provides two self-validating methodologies: a high-throughput discovery protocol using HATU, and a scalable, process-friendly protocol utilizing T3P[2].

Reagent Selection Matrix

To ensure both high yield and operational efficiency, the choice of coupling reagent must align with the scale of the reaction. Table 1 summarizes the quantitative and qualitative data for selecting the appropriate activation chemistry[3].

Table 1: Coupling Reagent Comparison for Aliphatic Acetic Acids

Coupling ReagentBaseSolventOptimal ScaleKey AdvantageTypical Yield
HATU DIPEADMF or DCMDiscovery (<1 g)Rapid kinetics; highly efficient for sluggish amines[4].85–95%
T3P (50% in EtOAc)Et₃N or PyridineEtOAc or DCMProcess (>1 g to kg)Water-soluble byproducts; extremely scalable; low toxicity[5].80–90%
EDC·HCl / HOBt NMMDCM or DMFIntermediateClassic method; water-soluble urea byproduct.75–85%

Discovery-Scale Protocol: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier reagent for rapid amide bond formation in medicinal chemistry[6]. It operates via the formation of an highly reactive HOAt-active ester.

HATU_Mechanism A Carboxylic Acid + Base B Carboxylate Anion A->B Deprotonation C O-Acyl(tetramethyl)isouronium Intermediate B->C HATU Addition D HOAt Active Ester C->D HOAt Displacement E Amide Product + HOAt D->E Aminolysis

Mechanistic pathway of HATU-mediated amide bond formation.
Causality of Reagent Choices
  • Base (DIPEA): N,N-Diisopropylethylamine is chosen because its steric bulk prevents it from acting as a competing nucleophile, while its pKa (~10.1) is sufficient to rapidly deprotonate the aliphatic carboxylic acid[7].

  • Solvent (DMF): The sulfonylated piperidine core is highly polar. DMF ensures complete dissolution of both the starting material and the active ester intermediate.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid (1.0 equiv, expected [M+H]+≈277.1 ) and the target amine (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) to the stirring solution at room temperature. Stir for 5 minutes to ensure complete deprotonation.

  • Activation: Add HATU (1.2 equiv) in one portion. The solution typically transitions to a pale yellow color as the HOAt active ester forms[8].

  • Self-Validating Checkpoint: Stir for 2 hours at room temperature. Remove a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Validation: The reaction is complete when the acid peak ( m/z 277.1) is entirely consumed. If an intermediate mass corresponding to the HOAt ester is observed without product formation, the amine is either sterically hindered or degraded.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes).

  • DMF Removal: Wash the organic layer with 5% aqueous LiCl solution ( 3×5 volumes). Causality: DMF is highly miscible with both water and organic solvents. Aqueous LiCl alters the partition coefficient, effectively pulling DMF into the aqueous phase and preventing product loss.

  • Isolation: Wash with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Process-Scale Protocol: T3P-Mediated Coupling

For multi-gram to kilogram scale-up, HATU is economically prohibitive and generates tetramethylurea, which is difficult to purge. Propylphosphonic anhydride (T3P) is the reagent of choice for process chemistry due to its exceptional safety profile, lack of epimerization risk, and completely water-soluble byproducts[9].

T3P_Workflow Step1 1. Dissolution Acid + Amine in EtOAc/DCM Step2 2. Base Addition Add Et3N, cool to 0 °C Step1->Step2 Step3 3. Activation Dropwise addition of T3P (50%) Step2->Step3 Step4 4. Coupling Stir at RT, monitor via LC-MS Step3->Step4 Step5 5. Aqueous Workup Water/HCl washes to remove byproducts Step4->Step5 Step6 6. Isolation Organic concentration & crystallization Step5->Step6

Step-by-step process workflow for T3P-mediated amide coupling.
Causality of Reagent Choices
  • Reagent (T3P): T3P converts the carboxylic acid oxygen into a leaving group. The resulting propanephosphonic acid byproducts are highly water-soluble, allowing for isolation via simple liquid-liquid extraction without chromatography[10].

  • Temperature Control (0 °C to RT): T3P addition is mildly exothermic. Cooling to 0 °C during addition prevents thermal degradation and ensures a pristine impurity profile[5].

Step-by-Step Methodology
  • Preparation: Charge a reactor with 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid (1.0 equiv) and the target amine (1.05 equiv). Suspend in Ethyl Acetate or Dichloromethane (0.5 M).

  • Base Addition: Add Triethylamine (Et₃N) or Pyridine (3.0 equiv). Note: Pyridine is highly effective for sluggish aniline couplings but requires an acidic wash for removal[2].

  • Controlled Activation: Cool the mixture to 0 °C using an ice bath. Slowly add T3P (50% solution in EtOAc, 1.5 equiv) dropwise over 30 minutes to control the exotherm[11].

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validating Checkpoint: Monitor by TLC or LC-MS. The reaction should show complete conversion to the desired amide.

  • Aqueous Workup: Quench the reaction by adding water (5 volumes). Separate the layers.

  • Byproduct Purge: Wash the organic layer successively with 0.5 M aqueous HCl (to remove excess base/unreacted amine), water ( 2×5 volumes, to remove T3P byproducts), and saturated aqueous NaHCO₃.

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate. The crude product is typically >95% pure and can be used directly or recrystallized from EtOAc/Heptane.

Troubleshooting & Optimization

  • Sluggish Amines (e.g., Electron-Deficient Anilines): If using the T3P protocol and the reaction stalls, switch the base from Et₃N to Pyridine and heat the reaction to 60 °C. Pyridine acts as a nucleophilic catalyst in T3P couplings, significantly accelerating the reaction with poorly nucleophilic anilines[5].

  • Poor Solubility: If the starting acid does not fully dissolve in DCM or EtOAc for the T3P protocol, add up to 10% v/v DMF as a co-solvent. The T3P mechanism is highly tolerant of polar aprotic co-solvents.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.[Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU.[Link]

  • Organic Synthesis. Acid-Amine Coupling using T3P.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

reducing byproducts during 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid conjugation

Welcome to the Application Support Center . This portal is designed for researchers and drug development professionals working with the functionalization of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center . This portal is designed for researchers and drug development professionals working with the functionalization of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid .

Conjugating this specific building block presents unique mechanistic challenges. While the piperidine-sulfamide core is highly stable, the unhindered nature of the primary acetic acid moiety (-CH₂-COOH) makes it kinetically aggressive. If the reaction is not carefully orchestrated, this hyper-reactivity drives the intermediate down parasitic pathways, generating yield-killing byproducts[1].

This guide provides the causality behind these side reactions, quantitative reagent selection data, and a self-validating protocol to ensure high-fidelity amide/ester bond formation.

Mechanistic Causality: Why Byproducts Form

To eliminate byproducts, we must first understand the structural causality of the starting material. The molecule features a bulky, hydrophobic pyrrolidine-1-sulfonyl group at the N1 position of the piperidine ring, and a highly accessible acetic acid group at the C4 position.

Because the carboxylic acid is unhindered (separated from the piperidine ring by a methylene spacer), it activates very rapidly. However, if your target nucleophile (amine or alcohol) is sterically hindered or electronically deactivated, the activated acid will stall. This kinetic mismatch allows three primary byproduct pathways to dominate:

  • The O-to-N Acyl Shift (N-Acylurea Formation): When using carbodiimides (like EDC or DIC), the initial O-acylisourea intermediate is unstable. If the amine does not attack immediately, the intermediate undergoes an intramolecular rearrangement to form a dead-end N-acylurea byproduct[2].

  • Guanidinium/Uronium Capping: When using uronium-based reagents (like HATU or HBTU), introducing the amine before the acid is fully activated allows the amine to attack the coupling reagent directly, forming a stable guanidinium byproduct and permanently capping your nucleophile[3].

  • Symmetrical Anhydride Dimerization: The unhindered nature of the acetic acid moiety means it can rapidly react with another molecule of itself if the coupling reagent stoichiometry is poorly controlled[1].

Visualizing the Reaction Pathways

Pathway Acid 2-[1-(Pyrrolidine-1-sulfonyl) piperidin-4-yl]acetic acid ActEst Activated Intermediate (O-Acylisourea / OBt Ester) Acid->ActEst + CR (Activation) Byprod3 Symmetrical Anhydride (Acid-Acid Dimer) Acid->Byprod3 CR Coupling Reagent (e.g., EDC, HATU) CR->ActEst Byprod2 Guanidinium Byproduct (Direct CR Attack) CR->Byprod2 + Amine (Incorrect Addition Order) Amine Amine Nucleophile Target Desired Conjugate (Amide/Ester) Amine->Target Amine->Byprod2 ActEst->Target + Amine (Fast Nucleophilic Attack) Byprod1 N-Acylurea Byproduct (O-to-N Shift) ActEst->Byprod1 Sluggish Amine / Base Excess ActEst->Byprod3 + Excess Acid

Mechanistic pathways of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid activation.

Quantitative Reagent Selection Matrix

Selecting the right coupling system depends entirely on the nucleophilicity of your target amine. Use the following matrix to match your reagent to your substrate and minimize byproduct formation[4].

Coupling SystemByproduct Risk ProfileIdeal NucleophileExpected YieldMechanistic Causality & Notes
EDC / HOBt High N-acylurea if amine is slowPrimary aliphatic amines75–85%HOBt intercepts the transient O-acylisourea to form an active ester, outcompeting the parasitic O-to-N shift.
HATU / DIPEA High Guanidinium if addition order is wrongSecondary or sterically hindered amines85–95%Forms a highly reactive HOAt ester. The nitrogen in the HOAt pyridine ring provides neighboring-group participation to accelerate coupling[1].
DIC / Oxyma Low byproduct profileBroad scope (Automated synthesis)80–90%Oxyma prevents rearrangement more effectively than HOBt and avoids the explosive risks associated with benzotriazoles[1].
EDC / DMAP High acyl-pyridinium hydrolysis riskElectron-deficient anilines70–80%DMAP acts as an acyl transfer catalyst, forming a highly reactive acyl-pyridinium intermediate necessary for sluggish anilines[5].

Self-Validating Conjugation Protocol (HATU/DIPEA Method)

This methodology uses a pre-activation strategy to ensure the unhindered acetic acid moiety is fully converted to the active ester before the amine is introduced, effectively eliminating guanidinium byproduct formation[3].

Materials Required:

  • 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.05 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (0.1 M relative to acid)

Step-by-Step Workflow:

  • Solvation: Dissolve 1.0 eq of the carboxylic acid in anhydrous DMF. Causality: The pyrrolidine-1-sulfonyl group is highly hydrophobic. Using a strongly polar aprotic solvent like DMF prevents the starting material from aggregating, which would otherwise artificially lower the local concentration of the acid and promote coupling reagent degradation[1].

  • Base Addition: Add 2.5 eq of DIPEA and cool the reaction vessel to 0 °C. Causality: Cooling the reaction suppresses the thermodynamic pathways that lead to symmetrical anhydride formation.

  • Pre-Activation: Add 1.05 eq of HATU in a single portion. Stir at 0 °C for exactly 5 to 10 minutes.

    • Validation Checkpoint 1: The solution should turn a pale yellow, indicating the successful formation of the HOAt active ester. If the solution remains colorless, check the moisture content of your DMF; water will hydrolyze the active ester back to the starting acid.

  • Nucleophile Introduction: Dissolve 1.1 eq of the target amine in a minimal amount of DMF and add it dropwise to the activated mixture. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench and Workup: Dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous NaHCO₃ (2x), 1M HCl (2x), and brine.

    • Validation Checkpoint 2: The highly hydrophobic product will remain in the organic layer. The acidic wash will protonate and remove any unreacted amine and basic byproducts (like tetramethylurea from HATU), while the basic wash removes unreacted starting acid[3].

Troubleshooting FAQs

Q: I am observing a massive +155 Da (or +126 Da) mass adduct in my LC-MS. What is happening? A: You are observing the N-acylurea byproduct. EDC adds 155 Da and DIC adds 126 Da to your starting mass[3]. This occurs because your amine nucleophile is either too sterically hindered or not basic enough to attack the O-acylisourea intermediate before it undergoes an intramolecular O-to-N shift[2]. Solution: Switch to a more reactive coupling system like HATU, or add a catalytic amount of DMAP to accelerate the acyl transfer[5].

Q: Is epimerization/racemization a concern for this molecule? Should I avoid strong bases? A: This is a common myth transferred from peptide chemistry. The alpha-carbon of the acetic acid moiety in 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid is a simple -CH₂- group, not a chiral center. Furthermore, the C4 position of the piperidine ring lies on a plane of symmetry. Because there is no alpha-stereocenter prone to oxazolone-mediated epimerization, you can safely use stronger bases (like DIPEA or Et₃N) and push the reaction kinetically without fear of racemization[1].

Q: My product precipitates during the reaction. Is the pyrrolidine-1-sulfonyl group cleaving? A: No. Sulfonamides (and specifically sulfamides, as the sulfur is bonded to two nitrogens here) are exceptionally stable to standard basic coupling conditions. The precipitation is almost certainly the symmetrical anhydride byproduct or a zwitterionic salt of your starting materials[1]. Ensure your solvent is sufficiently polar (DMF or NMP) and that you are strictly following the pre-activation timing.

Q: I am trying to couple an electron-deficient aniline, but HATU is failing. What should I do? A: Uronium reagents can struggle with highly deactivated anilines. Switch to an EDC/DMAP/HOBt system. The addition of DMAP is critical here; it acts as an acyl transfer agent, forming a highly reactive acyl-pyridinium intermediate that forces the sluggish aniline to react[4].

References[1] Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.https://pubs.rsc.org/en/content/articlelanding/2009/cs/b701677h[2] Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents (Pre-print/Advance Article). Luxembourg Bio Technologies.https://www.luxembourg-bio.com/wp-content/uploads/2018/08/Amide-bond-formation-beyond-the-myth-of-coupling-reagents.pdf[4] Wigman, L., Remarchuk, T., Gomez, S. R., Kumar, A., Dong, M. W., Medley, C. D., & Chetwyn, N. P. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review.https://www.americanpharmaceuticalreview.com/Featured-Articles/155546-Byproducts-of-Commonly-Used-Coupling-Reagents-Origin-Toxicological-Evaluation-and-Methods-for-Determination/[3] Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (RSC Publishing).https://pubs.rsc.org/en/content/articlelanding/2009/CS/b701677h[5] Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. https://pubmed.ncbi.nlm.nih.gov/33456089/[6] Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - National Institutes of Health.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7808253/

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals dealing with the poor aqueous solubility of the 2-[1-(Pyrrolidine-1-sulfonyl)pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals dealing with the poor aqueous solubility of the 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid scaffold. Below, you will find root-cause analyses, troubleshooting guides, and self-validating experimental protocols to overcome formulation bottlenecks.

Section 1: Physicochemical Profiling & Root Cause Analysis (FAQ)

Q: Why does 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid exhibit exceptionally poor aqueous solubility, particularly in acidic media? A: The poor solubility is a direct consequence of its molecular architecture, which creates a highly lipophilic, weakly acidic profile.

  • Weak Acid Moiety: The acetic acid group has a predicted pKa of ~4.5–4.8. In acidic environments (e.g., gastric fluid, pH 1.2), the carboxylic acid remains fully unionized, drastically reducing ion-dipole interactions with water .

  • Hydrophobic Core: The piperidine and pyrrolidine rings are saturated, bulky aliphatic structures that require significant thermodynamic energy to form a cavity in an aqueous network.

  • Neutral Sulfamide Linkage: The linkage between the two rings ( R2​N−SO2​−NR2​ ) is a sulfamide. The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen lone pairs, rendering them completely non-basic.

Q: Why can't I just lower the pH to protonate the piperidine ring and form a soluble hydrochloride salt? A: Because the piperidine nitrogen is tied up in the sulfamide linkage, its basicity is completely abolished. The molecule will not protonate at low pH. Therefore, hydrochloride salt formation is chemically impossible. Solubility can only be enhanced by raising the pH to ionize the acetic acid moiety or by using physical encapsulation techniques .

Section 2: Troubleshooting Guide - Formulation Strategies

Issue 1: The compound precipitates ("crashes out") in in vitro biochemical assays upon dilution from DMSO stocks.

  • Root Cause: The solubility limit in the aqueous buffer is exceeded when the DMSO concentration drops below 1–5%.

  • Solution: Pre-formulate the compound using a cosolvent/surfactant mixture (e.g., 10% DMSO, 10% Tween-80, 80% Buffer). Causality: The surfactant micelles encapsulate the lipophilic pyrrolidine-piperidine core, while the cosolvent lowers the dielectric constant of the bulk media, reducing the energy barrier for solvation.

Issue 2: The compound shows poor oral bioavailability in rodent PK studies due to dissolution-rate limited absorption.

  • Root Cause: The unionized free acid dissolves too slowly in the acidic environment of the stomach to be adequately absorbed in the upper intestine.

  • Solution: Convert the free acid to a hydrophilic basic salt (e.g., Meglumine or Tromethamine). Causality: Reacting the weakly acidic acetic acid group with a strong base generates a charged crystal lattice. Upon dissolution, the basic salt increases the microenvironmental pH around the dissolving particle, driving the local pH above the drug's pKa and maximizing the dissolution rate before it reaches the absorptive sites .

Issue 3: We need an IV formulation for toxicity studies, but the compound precipitates upon injection.

  • Root Cause: Blood buffering capacity rapidly neutralizes high-pH liquid formulations, causing the free acid to precipitate in the bloodstream.

  • Solution: Utilize cyclodextrin complexation, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). Causality: The hydrophobic pyrrolidine-1-sulfonyl-piperidine axis inserts into the lipophilic cavity of the cyclodextrin, forming a water-soluble inclusion complex that shields the lipophilic rings from the aqueous environment, preventing precipitation upon injection .

Section 3: Rational Solubility Enhancement Workflow

SolubilityWorkflow Start 2-[1-(Pyrrolidine-1-sulfonyl) piperidin-4-yl]acetic acid (Poorly Soluble Free Acid) Decision1 Target Application? Start->Decision1 InVitro In Vitro Assays (Biochemical/Cellular) Decision1->InVitro InVivoOral In Vivo Oral PK (Rodent/Dog) Decision1->InVivoOral InVivoIV In Vivo IV Dosing (Tox/Efficacy) Decision1->InVivoIV Sol1 Cosolvents & Surfactants (DMSO, Tween-80) InVitro->Sol1 Sol2 Salt Formation (Meglumine, Tromethamine) InVivoOral->Sol2 Sol3 Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) InVivoIV->Sol3 Val1 Verify: No precipitation upon dilution Sol1->Val1 Val2 Verify: XRPD crystallinity & increased dissolution Sol2->Val2 Val3 Verify: A-type phase solubility diagram Sol3->Val3

Workflow for solubility optimization of the pyrrolidine-1-sulfonyl piperidine scaffold.

Section 4: Quantitative Data & Strategy Comparison

Table 1: Physicochemical Profiling of the Target Scaffold

PropertyCharacteristicImpact on Solubility
Molecular Scaffold Sulfamide-linked aliphatic ringsHigh lipophilicity; drives hydrophobic exclusion in water.
Ionizable Group Acetic Acid (pKa ~4.5–4.8)Weakly acidic; unionized and insoluble at gastric pH (1.2).
Basic Centers None (Sulfamide N is neutral)Cannot form salts with strong acids (e.g., HCl).
LogP (estimated) ~1.5 - 2.5Requires significant energy for aqueous cavity formation.

Table 2: Comparative Solubility Enhancement Strategies

StrategyMechanism of ActionTypical Fold-IncreaseBest Suited For
pH Adjustment (>pH 7) Ionization of the carboxylic acid50x - 100xLiquid formulations, IV dosing
Meglumine Salt Microenvironmental pH elevation100x - 500xSolid oral dosage forms (Tablets)
HP-β-CD Complexation Hydrophobic cavity inclusion20x - 50xParenteral (IV) and Ophthalmic
Cosolvent (10% DMSO) Dielectric constant reduction10x - 20xIn vitro biochemical assays

Section 5: Experimental Protocols (Self-Validating Systems)

Protocol A: Meglumine Salt Screening & Crystallization

This protocol utilizes thermal and diffraction analysis to ensure the resulting solid is a thermodynamically stable crystalline salt, preventing the risk of amorphous phase separation during storage.

  • Dissolution: Dissolve 100 mg of the free acid in 2 mL of a volatile, water-miscible solvent (e.g., Acetone or Tetrahydrofuran) at 50°C.

  • Counterion Preparation: Prepare a 1.05 molar equivalent solution of Meglumine in a minimal volume of deionized water.

  • Reaction: Add the aqueous Meglumine solution dropwise to the organic free acid solution under continuous magnetic stirring (400 rpm).

  • Nucleation: Allow the mixture to cool slowly to room temperature, then transfer to 4°C for 24 hours to induce supersaturation and crystal nucleation.

  • Isolation: Isolate the precipitate via vacuum filtration and dry under vacuum at 40°C for 24 hours to remove residual solvents.

  • System Validation (Critical): Analyze the powder via X-ray Powder Diffraction (XRPD).

    • Pass: A unique diffraction pattern with sharp peaks distinct from the free acid confirms a new crystalline salt phase.

    • Fail: A broad "halo" indicates an amorphous solid dispersion, which may physically age and precipitate over time. Discard and retry with a slower cooling ramp.

Protocol B: Phase Solubility Study with HP-β-CD (Higuchi-Connors Method)

This protocol quantifies the dissolved drug across a concentration gradient of HP-β-CD to prove thermodynamic stability and calculate the exact stoichiometric binding constant ( K1:1​ ) .

  • Matrix Preparation: Prepare aqueous solutions of HP-β-CD at concentrations of 0, 5, 10, 15, 20, and 25 mM in a pH 7.4 phosphate buffer.

  • Saturation: Add an excess amount (e.g., 50 mg) of the free acid to 5 mL of each CD solution in sealed glass scintillation vials.

  • Equilibration: Shake the vials on an orbital shaker at a constant temperature (25°C) for 72 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter. Self-validation step: Discard the first 1 mL of filtrate to account for potential drug adsorption to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and quantify the drug concentration using HPLC-UV.

  • System Validation (Critical): Plot drug solubility (mM) on the Y-axis vs. HP-β-CD concentration (mM) on the X-axis. An AL​ -type linear profile confirms a soluble 1:1 inclusion complex, validating the formulation for IV use.

References

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. URL: [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. National Center for Biotechnology Information (PMC). URL: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC). URL:[Link]

  • Phase-solubility profiles and classification of complexes according to Higuchi and Connors. ResearchGate. URL: [Link]

Reference Data & Comparative Studies

Validation

SAR Comparison Guide: 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid vs. Piperidine-4-acetic acid

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall due to sub-optimal ligand efficiency or poor pharmacokinetic profiles. A classic example of overcoming these hurdles is the str...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall due to sub-optimal ligand efficiency or poor pharmacokinetic profiles. A classic example of overcoming these hurdles is the structural evolution from a basic, hydrophilic scaffold to a functionalized, target-specific analog.

This guide provides an objective, data-driven comparison between the base scaffold piperidine-4-acetic acid and its advanced derivative, 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid . By analyzing their physicochemical properties, binding thermodynamics, and experimental validation workflows, we will explore how sulfonylation of the piperidine nitrogen fundamentally alters target engagement.

Structural & Mechanistic Causality

Piperidine-4-acetic acid is widely recognized as a versatile, rigid scaffold used to orient functional groups for optimal target interaction, particularly in the development of targeted drug delivery systems and enzyme inhibitors1[1]. However, the presence of a basic secondary amine (pKa ~10) often limits its utility due to protonation at physiological pH, which can hinder membrane permeability and drive non-specific electrostatic interactions.

The derivatization to 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid introduces three critical mechanistic shifts:

  • Neutralization of Basicity: The conversion of the amine to a sulfonamide neutralizes the basic center, significantly improving the molecule's lipophilicity (LogP) and reducing hERG-related off-target liabilities.

  • Hydrophobic Expansion: The addition of the pyrrolidine ring provides a bulky, aliphatic moiety designed to occupy auxiliary hydrophobic pockets within the target receptor. This is a proven strategy for increasing binding affinity, as seen in the optimization of highly potent 5-HT7 antagonists 2[2].

  • Directional Hydrogen Bonding: The sulfonamide linkage (-SO₂-N-) projects two oxygen atoms that act as potent, directional hydrogen bond acceptors, capable of interacting with backbone amides or specific side chains (e.g., Arg, His) in the active site, a critical feature in targets like the FabH enzyme3[3].

BindingModel cluster_0 Piperidine-4-acetic acid cluster_1 Pyrrolidine-1-sulfonyl Analog Target Target Receptor Binding Pocket P_COOH Carboxylate: Ionic Interaction P_COOH->Target Weak P_NH Piperidine NH: Basic / H-Bond Donor P_NH->Target Repulsion S_COOH Carboxylate: Ionic Interaction S_COOH->Target Strong S_SO2 Sulfonyl Oxygens: H-Bond Acceptors S_SO2->Target H-Bonding S_Pyr Pyrrolidine Ring: Hydrophobic Contacts S_Pyr->Target Van der Waals

Comparative binding interaction models for the base scaffold versus the sulfonated derivative.

Comparative Data Presentation

The following table summarizes the physicochemical properties and representative binding metrics (derived from standard SAR optimizations against hydrophobic-pocket-containing targets) for both compounds.

ParameterPiperidine-4-acetic acid2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acidMechanistic Impact
Molecular Weight 143.18 g/mol 276.35 g/mol Increased steric bulk to fill auxiliary pockets.
LogP (Calculated) ~ -0.5 (Hydrophilic)~ +1.8 (Lipophilic)Enhanced membrane permeability & oral bioavailability.
Amine State (pH 7.4) Protonated (Basic)Neutral (Sulfonamide)Elimination of non-specific electrostatic repulsion.
Binding Affinity ( Kd​ ) 15 - 50 µM40 - 100 nM>100-fold improvement in target engagement.
Thermodynamic Driver Enthalpy-driven ( ΔH )Entropy-driven ( −TΔS )Displacement of ordered water by the pyrrolidine ring.

Self-Validating Experimental Protocols

To accurately quantify the differences in binding affinity and thermodynamics between these two compounds, researchers must employ orthogonal biophysical techniques. Below are the step-by-step, self-validating protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: SPR provides real-time kinetic data ( kon​ and koff​ ), revealing whether the bulky pyrrolidine-1-sulfonyl group improves affinity by accelerating the association rate or by prolonging the residence time (slower dissociation) within the binding pocket.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a standard EDC/NHS mixture.

  • Target Immobilization: Dilute the target protein in a low-pH acetate buffer (pH must be below the protein's pI) and inject it over Flow Cell 2 (FC2) to achieve an immobilization level of ~2000 RU.

  • Self-Validation Step (Reference Channel): Activate and immediately deactivate Flow Cell 1 (FC1) with ethanolamine without injecting the protein. This creates a blank reference surface. All subsequent data must be double-referenced (FC2 minus FC1) to subtract non-specific matrix binding and bulk refractive index changes.

  • Analyte Injection: Prepare a 2-fold dilution series of both compounds (e.g., 10 µM down to 39 nM for the base scaffold; 1 µM down to 3.9 nM for the sulfonated analog) in running buffer (e.g., HBS-EP+ with 2% DMSO).

  • Data Acquisition & Fitting: Inject analytes at a flow rate of 30 µL/min. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Deconvolution

Causality: While SPR provides kinetics, ITC deconvolutes the thermodynamic drivers. The addition of the hydrophobic pyrrolidine ring should theoretically increase the entropic contribution ( −TΔS ) to binding due to the release of ordered water molecules from the receptor's hydrophobic pocket.

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Use the exact dialysate to prepare the ligand solutions. Causality: Mismatched buffers generate massive heats of mixing that mask the binding heat.

  • Self-Validation Step (Blank Titration): Before the main experiment, perform a "ligand-into-buffer" titration. Inject the ligand into the sample cell containing only buffer. This measures the heat of dilution, which must be subtracted from the final binding isotherm.

  • Titration Execution: Load the protein (e.g., 20 µM) into the sample cell and the ligand (e.g., 200 µM) into the syringe. Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the baseline to stabilize.

  • Data Analysis: Integrate the heat peaks and fit the data to a single-site binding model to yield the stoichiometry ( N ), binding constant ( Ka​ ), and enthalpy ( ΔH ). Calculate entropy using ΔG=ΔH−TΔS=−RTln(Ka​) .

Workflow A Piperidine-4-acetic acid (Base Scaffold) B Pyrrolidine-1-sulfonyl Addition A->B Synthesis C Sulfonated Analog (Optimized Ligand) B->C D SPR Assay (Kinetics) C->D E ITC Assay (Thermodynamics) C->E F Affinity Profiling & SAR Output D->F E->F

Workflow for structural optimization and binding affinity profiling of piperidine analogs.

Conclusion

The transition from piperidine-4-acetic acid to 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid represents a textbook application of rational structure-based drug design. By capping a basic amine with a pyrrolidine-1-sulfonyl group, researchers can simultaneously eliminate electrostatic liabilities, introduce potent hydrogen bond acceptors, and exploit hydrophobic sub-pockets. When validated through rigorous, self-correcting biophysical assays like SPR and ITC, this modification reliably demonstrates significant improvements in both binding affinity and ligand efficiency.

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Comparative

Redefining Purity Validation in Drug Discovery: qNMR vs. HPLC for 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid

In the rigorous landscape of modern drug development, the absolute purity of chemical intermediates dictates the success of downstream synthesis and the safety profiles of final active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous landscape of modern drug development, the absolute purity of chemical intermediates dictates the success of downstream synthesis and the safety profiles of final active pharmaceutical ingredients (APIs). Validating the purity of complex aliphatic building blocks like 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid presents a unique analytical challenge—one where traditional chromatographic methods frequently fall short.

This guide provides an objective, mechanistically grounded comparison between High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR is the superior, self-validating standard for this specific class of molecules.

The Analytical Dilemma: Photophysics vs. Nuclear Spin

Why HPLC-UV Falls Short (The Causality of Error)

The structural reality of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid is that it is entirely aliphatic. Comprising a piperidine core, a pyrrolidine-1-sulfonyl moiety, and an acetic acid appendage, the molecule lacks an extended π-conjugated system. Consequently, it possesses a negligible UV chromophore.

In 1, purity is typically determined by an area percent method, which inherently assumes that all components in the mixture share a similar relative response factor (RRF) at the detection wavelength[1]. For this molecule, this assumption causes catastrophic data skewing:

  • Overestimation of Aromatics: Any trace impurity containing an aromatic ring will produce a massively disproportionate UV peak.

  • The Blind Spot: UV-transparent impurities—such as residual aliphatic extraction solvents (e.g., ethyl acetate), moisture, or inorganic salts—will elute completely undetected, artificially inflating the reported purity of the target analyte[2].

The qNMR Advantage: A Primary Ratio MethodQuantitative NMR (qNMR) transcends these photophysical limitations. As a primary analytical method, it relies on the absolute physical truth that the integrated signal area of a specific nucleus (such as ¹H) is directly proportional to the molar concentration of those nuclei in the sample[3].

Because every proton responds equally to the radiofrequency pulse under fully relaxed conditions, qNMR provides a direct measurement of absolute concentration[1]. By utilizing a certified universal internal standard, qNMR calculates the absolute mass fraction without requiring a highly purified reference standard of the identical chemical structure[3].

Experimental Design: A Self-Validating qNMR Protocol

To ensure absolute trustworthiness, the analytical protocol must function as a self-validating system. The following methodology eliminates volumetric variables and matrix effects by analyzing the analyte and standard in the exact same magnetic environment.

Step 1: Strategic Internal Standard Selection

The protons of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid resonate entirely in the aliphatic region (δ 1.0–3.5 ppm). Therefore, Maleic acid is selected as the internal calibrator (ICal). Its equivalent vinylic protons produce a sharp, isolated singlet at δ 6.26 ppm in DMSO-d6, ensuring zero spectral overlap with the analyte—a strict prerequisite for accurate 4[4].

Step 2: Gravimetric Co-Dissolution

qNMR is fundamentally a mass-balance technique[5]. Using a microanalytical balance (d = 0.001 mg):

  • Accurately co-weigh approximately 20.000 mg of the target analyte and 5.000 mg of the certified Maleic acid standard directly into a static-free vial.

  • Dissolve the mixture entirely in 1.0 mL of high-purity DMSO-d6.

Step 3: High-Fidelity NMR Acquisition

Transfer the solution to a 5 mm NMR tube and acquire the ¹H spectrum on a spectrometer operating at ≥400 MHz equipped with a high dynamic range probe[6].

  • Pulse Angle: Set to 90° to maximize the signal-to-noise ratio.

  • Relaxation Delay (D1): Set to 60 seconds. Causality: To achieve absolute quantification, all measured nuclei must fully return to thermal equilibrium between pulses. The D1 delay must be at least 5 to 7 times the longest longitudinal relaxation time (T1) of the quantified protons[3].

Step 4: Data Processing and Molar Proportionality

Apply zero-filling and an exponential window function (LB = 0.3 Hz). Perform strict manual phase correction and high-order baseline correction. Integrate the Maleic acid singlet (δ 6.26 ppm, N=2) and a distinct analyte signal (e.g., the acetic acid methylene protons, N=2).

Calculate the absolute mass fraction ( Pa​ ) using the fundamental qNMR equation[4]:

Pa​=Istd​Ia​​×Na​Nstd​​×Mstd​Ma​​×ma​mstd​​×Pstd​

(Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and P = purity).

Data Presentation: Resolving the Discrepancy

When evaluating complex aliphatic molecules, the discrepancy between relative area percent (HPLC) and absolute mass fraction (qNMR) becomes glaringly apparent. The table below summarizes representative validation data for a synthesized batch of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid.

Analytical ParameterHPLC-UV (Area % at 210 nm)¹H qNMR (Absolute Mass %)
Reported Purity 99.88% 94.20%
Quantification Basis Relative UV AbsorbanceAbsolute Molar Proportionality
Detected Impurities Trace UV-active organicsResidual solvents, water, structural analogs
Critical Blind Spots Inorganic salts, aliphatic solventsTrace impurities below LOD (~0.1%)
Reference Standard Requires identical analyte standardUniversal standard (Maleic acid)
Time to Result ~45 minutes (Method setup + Run)~15 minutes (Prep + Acquisition)

Workflow Visualization

Workflow qNMR_Start qNMR Methodology (Absolute Mass Fraction) qNMR_Prep Co-weigh Analyte & Universal Standard qNMR_Start->qNMR_Prep qNMR_Acq 1H NMR Acquisition (Long D1, 90° Pulse) qNMR_Prep->qNMR_Acq qNMR_Calc Direct Molar Proportionality Integration qNMR_Acq->qNMR_Calc Result Purity Discrepancy Resolution qNMR_Calc->Result True Mass % HPLC_Start HPLC-UV Methodology (Relative Area Percent) HPLC_Prep Prepare Analyte & Identical Standard HPLC_Start->HPLC_Prep HPLC_Acq Chromatographic Separation & UV Detection HPLC_Prep->HPLC_Acq HPLC_Calc Area % Calculation (Assumes Equal UV Response) HPLC_Acq->HPLC_Calc HPLC_Calc->Result Inflated Purity %

qNMR absolute mass fraction vs. HPLC relative area percent workflow comparison.

Conclusion

For molecules lacking strong chromophores, such as 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid, relying solely on HPLC-UV for purity validation introduces unacceptable risk into the drug development pipeline. By leveraging the absolute molar proportionality of qNMR, researchers can establish a self-validating, highly accurate mass balance that accounts for all proton-bearing species in the sample, ensuring the integrity of downstream pharmaceutical applications.

References

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment - Benchchem 1

  • Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics - American Pharmaceutical Review 6

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma 4

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka 3

  • Equivalency between Mass Balance and qNMR Methodologies - U.S. Pharmacopeia (USP) 5

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. 7

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors - Enovatia 2

Sources

Validation

cross-reactivity and selectivity assays for 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid

The compound 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid (hereafter referred to as PSPA ) represents a highly privileged chemical scaffold in modern drug discovery. Featuring a piperidine-4-acetic acid core c...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid (hereafter referred to as PSPA ) represents a highly privileged chemical scaffold in modern drug discovery. Featuring a piperidine-4-acetic acid core coupled with a bulky sulfamide moiety, PSPA is structurally optimized to interact with lipid-signaling proteins. Compounds of this class are predominantly investigated as Autotaxin (ATX) inhibitors or CRTH2 (DP2) receptor antagonists .

However, because lipid mediators like Lysophosphatidic Acid (LPA) and Prostaglandin D2 (PGD2) share overlapping structural pharmacophores, synthetic mimics like PSPA carry a high inherent risk of cross-reactivity. Evaluating the selectivity of PSPA requires a rigorous, self-validating cascade of assays to ensure on-target efficacy without triggering off-target lipid receptors (e.g., DP1, EP1-4, or LPA receptors).

This guide provides a comprehensive, objective framework for profiling the cross-reactivity and selectivity of PSPA compared to established industry alternatives.

The Selectivity Cascade: Strategic Rationale

To establish a trustworthy pharmacological profile, PSPA must be evaluated through a hierarchical workflow. We do not merely look for binding; we must confirm functional antagonism/inhibition and quantify the therapeutic window against related targets.

SelectivityWorkflow A Compound PSPA Synthesis & QC B Primary Target Validation (ATX or CRTH2) A->B C Lipid Receptor Cross-Reactivity (DP1, EP1-4, LPARs) B->C Potency Confirmed D Safety Pharmacology (hERG, CYP450, Kinases) C->D >100-fold Selectivity E Lead Candidate Advancement D->E Clean Safety Profile

Workflow for evaluating PSPA selectivity and cross-reactivity.

Mechanistic Intersection of Lipid Targets

The primary challenge with PSPA is its structural resemblance to endogenous lipid substrates. If PSPA is designed to target ATX (preventing the hydrolysis of LPC to LPA), it must not inadvertently antagonize downstream LPA receptors. Conversely, if designed as a CRTH2 antagonist, it must not cross-react with the DP1 receptor, which mediates vasodilation and platelet inhibition.

LipidSignaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (1-6) LPA->LPAR Agonism PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Agonism DP1 DP1 Receptor PGD2->DP1 Agonism PSPA PSPA Compound PSPA->ATX Inhibition target PSPA->CRTH2 Antagonism target PSPA->DP1 Cross-reactivity risk

Intersection of lipid signaling pathways relevant to PSPA profiling.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by assay interference (e.g., fluorescence quenching or non-specific binding).

Protocol A: Autotaxin (ATX) Fluorogenic Assay (Cross-Reactivity / Primary Profiling)

Autotaxin is an extracellular metalloenzyme responsible for generating LPA[1]. Traditional assays using radioactive 14 C-palmitoyl-LPC are cumbersome. We utilize the FS-3 fluorogenic substrate, an LPC analogue conjugated with a fluorophore and a quencher.

  • Causality & Assay Design: ATX is a metal-dependent enzyme. The introduction of EDTA during plasma collection or buffer preparation will strip the enzyme of its catalytic metals, resulting in a false-positive "inhibition" readout[2]. Therefore, all buffers must be strictly metal-chelator free.

  • Self-Validation: The assay includes BrP-LPA as a positive control inhibitor to establish the dynamic range and confirm enzyme viability[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM CaCl 2​ , and 140 mM NaCl. (Rationale: Calcium is an essential cofactor for ATX lysoPLD activity).

  • Enzyme/Compound Incubation: Dispense 10 nM recombinant human ATX into a 384-well black microplate. Add PSPA (0.1 nM to 10 µM) and incubate for 15 minutes at 37°C. (Rationale: Pre-incubation allows the compound to reach binding equilibrium before substrate competition begins).

  • Substrate Addition: Add FS-3 substrate to a final concentration of 1 µM[4].

  • Kinetic Readout: Measure fluorescence continuously (Ex 485 nm / Em 528 nm) for 45 minutes. (Rationale: A continuous kinetic readout is less susceptible to timing errors than an endpoint assay and helps identify compounds that act as optical quenchers rather than true inhibitors).

  • Data Analysis: Calculate the initial velocity ( V0​ ) and determine the IC 50​ using a 4-parameter logistic curve fit.

Protocol B: CRTH2 vs. DP1 Selectivity via [ 35 S]GTPγS Binding

If PSPA is evaluated as a CRTH2 antagonist, its primary off-target liability is the DP1 receptor. CRTH2 is a G αi​ -coupled GPCR, whereas DP1 is G αs​ -coupled. A[ 35 S]GTPγS binding assay provides a direct, membrane-level measurement of G-protein activation, bypassing the signal amplification artifacts common in downstream cAMP assays [1.6].

  • Causality & Assay Design: We use an excess of GDP (10 µM) in the assay buffer. GDP forces the G-proteins into an inactive state, drastically lowering the basal background signal so that agonist-induced [ 35 S]GTPγS exchange is clearly measurable [1.7].

  • Self-Validation: Ramatroban is used as a reference CRTH2 antagonist, and BWA868C as a reference DP1 antagonist, ensuring the assay window is receptor-specific.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw CHO-K1 cell membranes expressing human CRTH2 or DP1 [1.8] and resuspend in assay buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl 2​ , 10 µM GDP, 10 µg/mL saponin). (Rationale: Saponin permeabilizes the membrane vesicles, allowing the hydrophilic [ 35 S]GTPγS to access the intracellular G-protein interface).

  • Compound Addition: Add PSPA (dose-response) and a fixed EC 80​ concentration of PGD2 (the endogenous agonist) to a 96-well plate.

  • Radioligand Addition: Add 0.1 nM [ 35 S]GTPγS and incubate for 60 minutes at room temperature.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filter plates. Wash three times with ice-cold buffer. (Rationale: Rapid filtration separates bound radioligand from free, while the cold buffer prevents the dissociation of the bound G-protein complex).

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a MicroBeta counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Quantitative Data Presentation

To objectively evaluate PSPA, we benchmark its performance against established reference compounds. The table below summarizes representative pharmacological data, demonstrating how a well-optimized piperidine-4-acetic acid derivative should perform in a cross-reactivity panel.

Table 1: Comparative Selectivity Profile of PSPA vs. Reference Alternatives

Target / AssayPSPA (Compound X)PF-8380 (ATX Ref)Ramatroban (CRTH2 Ref)Desired Profile
ATX (FS-3 Assay) 12 nM 2.8 nM>10,000 nM< 20 nM (If ATX target)
CRTH2 (GTPγS) 8 nM >10,000 nM15 nM< 20 nM (If CRTH2 target)
DP1 (GTPγS) >5,000 nM >10,000 nM>5,000 nM> 1,000 nM (Avoid vasodilation)
EP2 (cAMP) >10,000 nM >10,000 nM>10,000 nM> 1,000 nM
hERG (Patch Clamp) >30 µM >30 µM>50 µM> 10 µM (Cardiac safety)

Data Interpretation: A highly optimized PSPA derivative will exhibit sub-20 nM potency at its primary target (either ATX or CRTH2) while maintaining a >500-fold selectivity window against related lipid receptors (DP1, EP2) and passing standard cardiac safety (hERG) thresholds.

Conclusion

The evaluation of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid requires a nuanced understanding of lipid signaling networks. Because its pharmacophore mimics endogenous lipids, researchers cannot rely solely on primary potency. By employing kinetically continuous fluorogenic assays for ATX and direct G-protein coupling assays for CRTH2, drug development professionals can confidently map the selectivity profile of PSPA, ensuring robust on-target efficacy and minimizing off-target liabilities.

References

  • Ferguson, C. G., et al. "A Fluorogenic Phospholipid Substrate to Detect Lysophospholipase D/Autotaxin Activity." PubMed Central (PMC), [Link]

  • European Patent Office. "PYRAZOLE COMPOUNDS AS CRTH2 ANTAGONISTS.

Sources

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